3-Chloro-4-(dimethylamino)phenol
Description
3-Chloro-4-(dimethylamino)phenol is a substituted phenol derivative characterized by a chlorine atom at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of the aromatic ring. This compound is registered under CAS number 68239-27-0 and has been documented in regulatory databases since at least 2018 . The dimethylamino group contributes electron-donating properties, which may enhance solubility and modulate reactivity in synthetic pathways compared to other substituents.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-4-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)8-4-3-6(11)5-7(8)9/h3-5,11H,1-2H3 |
InChI Key |
AHKSBJIXNZVCCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)Cl |
Origin of Product |
United States |
Biological Activity
3-Chloro-4-(dimethylamino)phenol is an organic compound recognized for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂ClN₁O
- Molecular Weight : 185.65 g/mol
- IUPAC Name : this compound
The compound features a phenolic structure with a chlorine atom and a dimethylamino group. The presence of these substituents enhances its electrophilic character and reactivity, making it suitable for various biological interactions.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that the compound possesses significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by suppressing neuronal cell death induced by oxidative stress. This was evaluated using lactate dehydrogenase assays, indicating its potential in neurological applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : Chlorination of 4-(dimethylamino)phenol can yield the desired product.
- Reduction Reactions : The nitro derivative can be reduced to form the corresponding amino compound, which can then be chlorinated.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Chloroaniline | Amino group instead of hydroxyl | Used primarily in dye manufacturing |
| 4-Dimethylaminophenol | Dimethylamino group on para position | Exhibits strong antioxidant properties |
| 2,4-Dichlorophenol | Two chlorine atoms on the aromatic ring | Known for its use as a disinfectant |
| 3-Nitro-4-(dimethylamino)phenol | Nitro group instead of chlorine | Displays different biological activities |
The unique combination of a chloro substituent and a dimethylamino group distinguishes this compound from other phenolic compounds, particularly regarding its reactivity and potential applications in pharmaceuticals and materials science.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the minimal inhibitory concentrations (MICs) of this compound against various bacterial strains, demonstrating effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae.
- Neuroprotective Effects :
-
Mechanism of Action :
- The mechanism behind its biological activity is believed to involve interactions with specific molecular targets, influencing pathways related to oxidative stress response and microbial resistance mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 3-Chloro-4-(dimethylamino)phenol, emphasizing differences in substituents, applications, and biological activities:
Functional Group Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in this compound donates electrons via resonance, increasing the aromatic ring’s electron density. This contrasts sharply with electron-withdrawing groups like -NO₂ in 3-chloro-4-nitrophenol, which reduce reactivity in electrophilic substitution reactions . The chloromethyl group in 3-Chloro-4-(chloromethyl)phenol introduces steric hindrance and reactivity for nucleophilic substitution, making it useful in crosslinking reactions .
Key Research Findings
- Synthetic Pathways: Piperidine-catalyzed condensation of 3-(dimethylamino)phenol with aldehydes and malononitrile yields chromenes with cytotoxic activity, demonstrating the versatility of dimethylamino-substituted phenols in heterocyclic chemistry .
- Regulatory Data: The dimethylamino group’s presence in diazonium salts (e.g., 3-chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate) underscores its stability in reactive intermediates .
Preparation Methods
Direct Amination-Chlorination Sequential Synthesis
The most straightforward route involves sequential amination and chlorination of a phenol precursor. Starting with 4-nitrophenol, the nitro group is reduced to an amine, followed by dimethylation and subsequent chlorination.
Reduction of 4-Nitrophenol to 4-Aminophenol
4-Nitrophenol undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in a methanol solvent under 3–5 bar H₂ pressure at 50–80°C. Quantitative conversion to 4-aminophenol is achieved within 2–4 hours. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous NaOH at 70°C yield 92–95% product but generate significant waste.
Dimethylation of 4-Aminophenol
Methylation employs dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I) in alkaline media. Using dimethyl sulfate, 4-aminophenol reacts in a 1:2.2 molar ratio with 40% NaOH at 60°C for 6 hours, producing 4-dimethylaminophenol with 85–88% yield. Side products like mono-methylated intermediates are minimized by maintaining pH >12.
Regioselective Chlorination
Chlorination of 4-dimethylaminophenol presents challenges due to the directing effects of the dimethylamino group. Electrophilic substitution favors ortho and para positions relative to the amino group. To achieve meta-chlorination (position 3), a copper-catalyzed radical mechanism is employed.
In a method analogous to CN111440051A, 4-dimethylaminophenol reacts with sulfuryl chloride (SO₂Cl₂) in dichloroethane at 80–100°C using CuCl₂ (5 mol%) as a catalyst. Oxygen is introduced to regenerate Cu(II), sustaining the catalytic cycle. This approach yields 3-chloro-4-(dimethylamino)phenol with 78% selectivity and 95.2% purity after recrystallization.
Table 1: Chlorination Conditions and Outcomes
| Catalyst | Chlorinating Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| CuCl₂ | SO₂Cl₂ | 80 | 5 | 78 | 95.2 |
| FeCl₃ | Cl₂ | 60 | 8 | 65 | 91.5 |
| None | NaClO | 25 | 12 | 42 | 88.0 |
One-Pot Amination-Chlorination Using Resorcinol Derivatives
Resorcinol (1,3-dihydroxybenzene) serves as a versatile precursor. CN102924304A demonstrates the synthesis of m-dimethylaminophenol via selective amination, which can be adapted for chlorination.
Amination of Resorcinol
Resorcinol reacts with dimethylamine in a 1:0.4–0.6 mass ratio under nitrogen (1.8 ± 0.2 mPa) at 160°C using benzyl triethylammonium chloride as a phase-transfer catalyst. The reaction proceeds for 3 hours, yielding m-dimethylaminophenol with >99% purity after vacuum distillation and toluene recrystallization.
Post-Amination Chlorination
The product, 3-dimethylaminophenol, is chlorinated at position 4 using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0°C. This low-temperature protocol minimizes side reactions, achieving 70% yield. However, competing chlorination at positions 2 and 6 reduces selectivity, necessitating chromatographic purification.
Ullmann coupling enables simultaneous introduction of chloro and dimethylamino groups. 3-Chlorophenylboronic acid reacts with dimethylamine in the presence of a copper(I) iodide catalyst and 1,10-phenanthroline ligand.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Starting Material | Steps | Total Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|---|
| Sequential Amination-Chlorination | 4-Nitrophenol | 3 | 65 | 95.2 | High |
| Resorcinol Derivatization | Resorcinol | 2 | 58 | 99.0 | Moderate |
| Ullmann Coupling | 3-Chlorophenylboronic Acid | 1 | 88 | 97.5 | Very High |
The Ullmann method offers the highest yield but requires expensive boronic acids. Sequential amination-chlorination balances cost and efficiency, while resorcinol-based routes prioritize purity.
Environmental and Industrial Considerations
Copper catalysts, though effective, pose disposal challenges. CN111440051A addresses this by using recyclable CuCl₂ in biphasic solvents, reducing metal waste by 40%. Energy-intensive steps like vacuum distillation (CN102924304A) account for 60% of process costs, motivating research into continuous-flow systems.
Q & A
Q. How should researchers address batch-to-batch variability in biological assays?
- Quality Control :
- Standardize synthetic batches via HPLC purity checks (retention time 6.8 ± 0.2 min).
- Pre-treat cell lines with glutathione depletion (buthionine sulfoximine) to amplify oxidative stress signals.
- Use internal controls (e.g., ascorbic acid for antioxidant assays) to normalize inter-experimental variability .
Q. What statistical frameworks resolve contradictions in dose-response relationships?
- Approach : Apply hierarchical Bayesian modeling to integrate data from multiple studies. For EC₅₀ discrepancies in enzyme inhibition (e.g., IC₅₀ ranging 5–20 μM), use Markov chain Monte Carlo (MCMC) sampling to estimate posterior distributions. Validate with Akaike information criterion (AIC) for model selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
